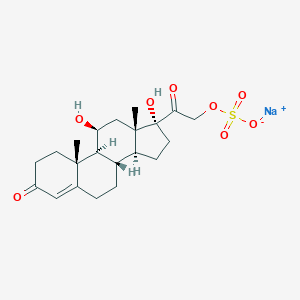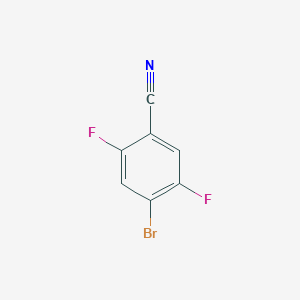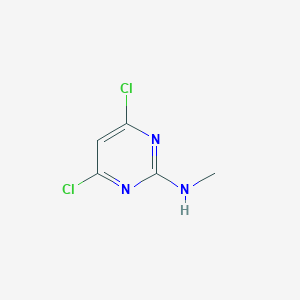
1-(1-Propyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Propyl-1H-pyrrol-3-yl)ethanone, also known as 1P-ETH-LAD, is a synthetic compound that belongs to the lysergamide family. It is a potent psychedelic substance that has been gaining popularity in the scientific research community due to its unique properties.
Mécanisme D'action
The exact mechanism of action of 1-(1-Propyl-1H-pyrrol-3-yl)ethanone is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to changes in the activity of certain brain regions, resulting in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Propyl-1H-pyrrol-3-yl)ethanone are similar to those of other lysergamide compounds. It can cause changes in perception, mood, and cognition, including altered visual and auditory perception, changes in thought patterns, and altered emotional states. It can also cause physical effects such as increased heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-Propyl-1H-pyrrol-3-yl)ethanone in lab experiments is its potency. It is a highly potent compound, which means that it can produce significant effects at low doses. This makes it a useful tool for studying the effects of psychedelics on the brain and behavior. However, one of the limitations of using 1-(1-Propyl-1H-pyrrol-3-yl)ethanone is its relatively short duration of action. This can make it difficult to study the long-term effects of psychedelic experiences.
Orientations Futures
There are several future directions for research on 1-(1-Propyl-1H-pyrrol-3-yl)ethanone. One area of interest is its potential therapeutic applications. Some studies have suggested that psychedelics such as 1-(1-Propyl-1H-pyrrol-3-yl)ethanone may have therapeutic potential for treating mental health conditions such as depression, anxiety, and post-traumatic stress disorder. Further research is needed to investigate this potential and to develop safe and effective treatment protocols.
Another area of future research is the development of new psychedelic compounds with improved properties. Researchers are exploring new synthesis methods and modifications to existing compounds to create new substances that are more potent, longer-lasting, and have fewer side effects.
Conclusion:
1-(1-Propyl-1H-pyrrol-3-yl)ethanone is a potent psychedelic compound that has been gaining popularity in the scientific research community. Its unique properties make it a valuable tool for studying the effects of psychedelics on the brain and behavior. Although much is still unknown about its mechanism of action and potential therapeutic applications, ongoing research is shedding light on these areas and paving the way for future discoveries.
Méthodes De Synthèse
The synthesis of 1-(1-Propyl-1H-pyrrol-3-yl)ethanone involves the reaction of 1-propylamine with ethyl lysergamide. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure 1-(1-Propyl-1H-pyrrol-3-yl)ethanone. The synthesis of this compound is relatively complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-(1-Propyl-1H-pyrrol-3-yl)ethanone has been used in various scientific research studies to investigate its effects on the human brain and behavior. It is commonly used in studies that aim to understand the mechanisms underlying psychedelic experiences and their potential therapeutic applications. Some studies have shown that 1-(1-Propyl-1H-pyrrol-3-yl)ethanone has similar effects to other lysergamide compounds such as LSD, but with a shorter duration of action.
Propriétés
Numéro CAS |
199192-13-7 |
|---|---|
Nom du produit |
1-(1-Propyl-1H-pyrrol-3-yl)ethanone |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(1-propylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-5-10-6-4-9(7-10)8(2)11/h4,6-7H,3,5H2,1-2H3 |
Clé InChI |
ATFMBEIQFQIYDK-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC(=C1)C(=O)C |
SMILES canonique |
CCCN1C=CC(=C1)C(=O)C |
Synonymes |
Ethanone, 1-(1-propyl-1H-pyrrol-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)
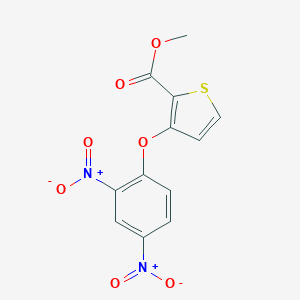
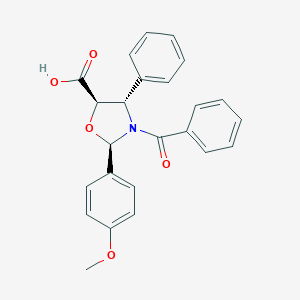
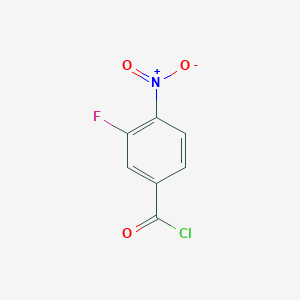

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
